molecular formula C10H13NO2 B8415093 Ethyl 2-(pyridin-4-yl)propanoate

Ethyl 2-(pyridin-4-yl)propanoate

Cat. No.: B8415093
M. Wt: 179.22 g/mol
InChI Key: AILXLHFYUYKBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(pyridin-4-yl)propanoate is an ester derivative featuring a pyridine ring substituted at the 4-position, attached to a propanoate backbone. It is commonly synthesized via alkylation reactions, such as the reaction of triethyl phosphonoacetate with 4-(bromomethyl)pyridine in the presence of sodium hydride, yielding intermediates like ethyl 2-(diethoxyphosphoryl)-3-(pyridin-4-yl)propanoate (compound 30) . This compound serves as a precursor in cyclopropanation reactions for bioactive molecule synthesis, such as inhibitors targeting enzymatic pathways .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-pyridin-4-ylpropanoate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-4-6-11-7-5-9/h4-8H,3H2,1-2H3

InChI Key

AILXLHFYUYKBML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate
  • Structure : Incorporates a 4-fluorophenyl group and a ketone at the β-position.
  • Synthesis : Prepared via nucleophilic substitution or condensation reactions.
  • Properties : Higher molar mass (287.29 g/mol) and increased lipophilicity due to the fluorophenyl group, influencing bioavailability .
  • Applications: Potential use in medicinal chemistry for kinase inhibition or as a fluorinated probe.
Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate
  • Structure: Features a Boc-protected amino group at the α-position.
  • Synthesis : Achieved via iridium-catalyzed photoredox coupling with Hantzsch ester, yielding 34% isolated product .
  • Properties : Enhanced steric bulk and hydrogen-bonding capacity (TPSA: ~90 Ų), improving solubility in polar solvents.
Ethyl 2-Amino-3-(pyridin-4-yl)propanoate Dihydrochloride
  • Structure: Contains a free amino group, protonated as a dihydrochloride salt.
  • Properties : Increased water solubility (due to ionic form) and bioavailability, suitable for peptide conjugates or CNS-targeting drugs .
Agrochemical Derivatives
  • Pyraflufen-ethyl and Quizalofop-P-ethyl: Propanoate esters with chlorinated benzoxazolyl or quinoxalinyl groups.
  • Applications : Broad-spectrum herbicides due to lipophilic aromatic substituents enhancing membrane permeability .
  • Contrast: Ethyl 2-(pyridin-4-yl)propanoate lacks halogenation, reducing environmental persistence but limiting herbicidal activity.
Pharmaceutical Intermediates
  • Ethyl 3-(4-Hydroxyphenyl)-2-(triazolylacetamido)propanoate: Combines pyridinyl, triazole, and phenolic groups for multitarget inhibition (e.g., antimicrobial or anticancer agents) .
  • Comparison: The absence of a triazole or hydroxyphenyl group in this compound simplifies synthesis but reduces functional diversity.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) TPSA (Ų) Key Applications
This compound 195.2 1.2 45.5 Inhibitor synthesis
Ethyl 2-(piperidin-4-yl)acetate 171.2 0.8 38.3 CNS drug intermediates
Quizalofop-P-ethyl 372.8 4.5 75.9 Herbicides
Methyl Boc-protected derivative 367.4 2.1 89.7 Peptide coupling

Key Observations :

  • Pyridinyl substituents increase TPSA (polar surface area) compared to piperidine analogs, enhancing solubility in aqueous media .
  • Fluorophenyl or chlorinated groups elevate LogP , favoring agrochemical applications .

Research Findings and Trends

  • Synthetic Versatility: this compound’s phosphonate intermediate enables diverse cyclopropanation reactions, critical for rigidifying bioactive molecules .
  • Bioactivity : Pyridinyl groups enhance binding to metalloenzymes or receptors, as seen in kinase inhibitors .
  • Limitations : Lower thermal stability compared to halogenated analogs restricts high-temperature applications .

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